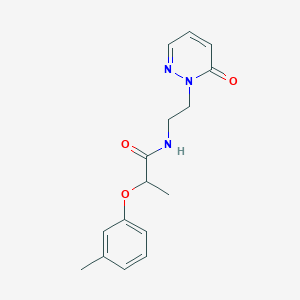

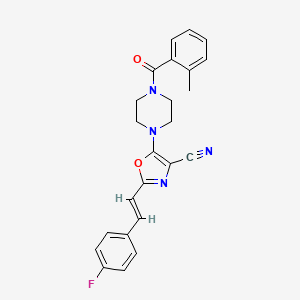

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using a microwave-assisted, solvent-free method . Although the exact synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds related to N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques are crucial for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the studies are not explicitly mentioned. However, the molecular docking and ADMET studies suggest good oral drug-like behavior for the synthesized benzamide derivatives . The antiarrhythmic activity of related sulfonamide compounds indicates their potential for drug development, with one compound showing good oral bioavailability and a favorable hemodynamic profile .

Relevant Case Studies

The papers provide case studies of the biological activities of related compounds. For instance, the synthesized benzamide derivatives exhibited promising in vitro anticancer activity against several human cancer cell lines, with some compounds showing GI50 values comparable to the standard drug Adriamycin . Another study found that substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides possess potent Class III antiarrhythmic activity, with one compound successfully terminating ventricular fibrillation in anesthetized dogs .

Scientific Research Applications

Electrophysiological Activity

One study describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential applications in developing class III electrophysiological agents for arrhythmias treatment. This research suggests that replacing the methylsulfonylamino group with a 1H-imidazol-1-yl moiety can produce compounds with comparable potency (Morgan et al., 1990).

Orexin Receptor Antagonism

Another study focuses on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlighting the pharmacokinetic profile of related benzamide derivatives. This compound's elimination and metabolic pathways provide insight into the development of insomnia treatments (Renzulli et al., 2011).

Supramolecular Gelation

Research on N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators investigates the role of methyl functionality and S⋯O interaction in gelation behavior. This study provides a foundation for developing new materials with potential applications in drug delivery systems (Yadav & Ballabh, 2020).

Antimicrobial and Antifungal Activity

Compounds synthesized from sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives of thiadiazoles, have shown sensitivity to Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential for these compounds in developing new antimicrobial and antifungal drugs (Sych et al., 2019).

Anticancer Evaluation

Another study explores the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against several cancer cell lines, showing moderate to excellent anticancer activity. This research contributes to the ongoing search for effective anticancer agents (Ravinaik et al., 2021).

Mechanism of Action

Target of action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of action

The mode of action of benzofuran derivatives can also vary. Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells . .

Biochemical pathways

Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, some benzofuran derivatives have been found to have anti-tumor activity, suggesting that they may affect pathways involved in cell growth and proliferation .

Result of action

The result of the action of benzofuran derivatives can depend on their specific biological activity. For example, benzofuran derivatives with anti-tumor activity can result in the inhibition of tumor cell growth .

Action environment

The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors. For example, changes in lifestyle and environmental factors have been linked to the occurrence of cancer, suggesting that these factors could potentially influence the action of benzofuran derivatives with anti-tumor activity .

properties

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S2/c1-27(23,24)14-8-6-12(7-9-14)18(22)21-19-20-15(11-26-19)17-10-13-4-2-3-5-16(13)25-17/h2-11H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMUVDHSDXFKQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,5-dimethylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2523582.png)

![2-Methyl-6-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2523584.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2523585.png)

![4-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2,2-dimethyl-4-oxobutanenitrile](/img/structure/B2523588.png)

![N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2523589.png)

![3-chloro-N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2523592.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B2523593.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2523597.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523599.png)

![2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2523603.png)